(Z)-hexadec-2-enoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-hexadec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/b15-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRMGCSSSYZGSM-PFONDFGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313402 | |
| Record name | (2Z)-2-Hexadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2825-68-5 | |
| Record name | (2Z)-2-Hexadecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2825-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2Z)-2-Hexadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Ecological Distribution of Z Hexadec 2 Enoic Acid
Isolation and Identification of (Z)-hexadec-2-enoic Acid from Biological Sources
The primary biological sources from which this compound has been isolated and identified are species belonging to the genus Myxococcus, a group of gram-negative bacteria known for their complex social behaviors and production of a wide array of secondary metabolites. caymanchem.combertin-bioreagent.com These bacteria are predominantly found in soil and are capable of forming multicellular fruiting bodies.
The identification of this compound in Myxococcus species has been accomplished through a combination of chromatographic and spectroscopic techniques. The general workflow for its isolation and identification is outlined below:
Lipid Extraction: Total lipids are extracted from cultured Myxococcus cells using organic solvents, typically a chloroform-methanol mixture.
Saponification and Methylation: The extracted lipids are then saponified (hydrolyzed) to release the free fatty acids. These fatty acids are subsequently converted into their fatty acid methyl esters (FAMEs) to increase their volatility for gas chromatography analysis.
Chromatographic Separation: The resulting FAME mixture is separated using gas chromatography (GC). The retention time of the FAME of this compound is compared to that of a synthetic standard for preliminary identification.
Spectroscopic Analysis: Mass spectrometry (MS) coupled with GC (GC-MS) is employed to determine the molecular weight and fragmentation pattern of the FAME, confirming its identity as a hexadecenoic acid methyl ester. The position and geometry of the double bond are typically determined using techniques such as gas chromatography-mass spectrometry of dimethyl disulfide (DMDS) adducts of the FAMEs or through nuclear magnetic resonance (NMR) spectroscopy of the isolated fatty acid.
The following table summarizes the key identification parameters for this compound from bacterial sources.
| Parameter | Description | Reference |
| Biological Source | Myxococcus species | caymanchem.combertin-bioreagent.com |
| Extraction Method | Solvent extraction (e.g., chloroform/methanol) | |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | |
| Derivative for Analysis | Fatty Acid Methyl Ester (FAME) | |
| Confirmation of Structure | Comparison with synthetic standards, NMR spectroscopy |
Quantitative and Qualitative Assessment of this compound in Diverse Ecosystems
The ecological distribution of this compound is intrinsically linked to the habitats of its known producers, the Myxococcus bacteria. These bacteria are ubiquitous in topsoil, decaying organic matter, and the rhizospheres of plants, suggesting that this compound is likely present in these environments, albeit in trace amounts.
Quantitative data on the abundance of this compound in various ecosystems is limited due to its rarity and the challenges associated with its detection and quantification. However, its presence can be inferred from the analysis of the fatty acid profiles of microbial communities in soil and other terrestrial environments. As a unique fatty acid, it has the potential to serve as a biomarker for the presence and activity of Myxococcus and related myxobacteria in environmental samples. caymanchem.combertin-bioreagent.com
The table below provides a qualitative assessment of the expected presence of this compound in different ecosystems based on the known distribution of its primary biological source.
| Ecosystem | Expected Presence of this compound | Primary Biological Source | Notes |
| Topsoil | Present | Myxococcus species | Likely to be found in environments rich in organic matter where myxobacteria thrive. |
| Decaying Plant Material | Present | Myxococcus species | Myxobacteria are known decomposers, and this fatty acid would be a component of their cellular biomass. |
| Rhizosphere | Possible | Myxococcus species | The area around plant roots is a hotspot for microbial activity, including myxobacteria. |
| Marine Environments | Not reported | - | While marine environments harbor a vast diversity of unusual fatty acids, the presence of this compound has not been documented. |
| Freshwater Systems | Not reported | - | Similar to marine environments, there is currently no evidence of its presence in freshwater ecosystems. |
Biosynthetic Pathways and Regulation of Z Hexadec 2 Enoic Acid
Enzymatic Machinery and Gene Clusters Involved in (Z)-hexadec-2-enoic Acid Biosynthesis
The synthesis of fatty acids is a fundamental biological process orchestrated by a suite of conserved enzymes. In most organisms, this is carried out by the multi-enzyme complex known as fatty acid synthase (FAS). The biosynthesis of fatty acids, whether in bacteria, fungi, or animals, initiates with the precursor molecule acetyl-CoA. nih.gov
The canonical fatty acid synthesis pathway involves the carboxylation of acetyl-CoA to form malonyl-CoA, which then serves as the donor of two-carbon units for chain elongation. The growing acyl chain is attached to an acyl carrier protein (ACP) and undergoes a cycle of condensation, reduction, dehydration, and a second reduction.
While information directly pertaining to a gene cluster specifically for this compound is scarce, it is plausible that its synthesis involves modifications of the standard fatty acid biosynthesis pathway. The formation of the trans-isomer, trans-hexadec-2-enoic acid, has been noted as an intermediate in fatty acid biosynthesis. It is reportedly formed from (R)-3-Hydroxy-hexadecanoic acid through the action of a 3-hydroxypalmitoyl-[acyl-carrier-protein] dehydratase. The subsequent steps to generate the Z-isomer are not clearly elucidated.
One possibility is the existence of a specific isomerase that converts the trans-2 double bond to a cis-2 (or Z) configuration. Enoyl-CoA isomerases are known to catalyze the conversion of cis or trans double bonds in fatty acyl-CoA intermediates during β-oxidation. wikipedia.org It is conceivable that a similar, yet uncharacterized, isomerase could function in the biosynthetic pathway to produce the Z-isomer.
Alternatively, the formation of the Z-double bond at the C-2 position might be a feature of a specialized fatty acid synthase system or an associated enzyme with unique stereospecificity. The diversity of fatty acid structures in nature suggests that variations in the core FAS machinery or the presence of accessory enzymes can lead to the production of less common fatty acids.
Metabolic Precursors and Fluxes in this compound Production
The foundational building blocks for fatty acid synthesis are well-established. The primary precursors are:
Acetyl-CoA : This two-carbon molecule serves as the priming unit for fatty acid synthesis.
Malonyl-CoA : Formed from the carboxylation of acetyl-CoA, malonyl-CoA provides the two-carbon units for the elongation of the fatty acid chain.
For the specific synthesis of this compound, the metabolic flux would likely follow the general fatty acid synthesis pathway to produce a C16 saturated fatty acid (palmitic acid) or a related intermediate. The subsequent desaturation or isomerization step would then be critical. The availability of the C16 acyl chain, in the form of acyl-CoA or acyl-ACP, would be a key determinant of the production rate of this compound.
Transcriptional and Post-Translational Regulation of this compound Biosynthesis
The regulation of fatty acid biosynthesis is a multi-layered process, ensuring that the production of these essential molecules is balanced with the cell's metabolic needs. This regulation occurs at both the transcriptional and post-translational levels.
Transcriptional Regulation:
The expression of genes encoding fatty acid biosynthetic enzymes is tightly controlled by various transcription factors. In bacteria, regulators like FadR and FabR play crucial roles in controlling the balance between fatty acid synthesis and degradation. researchgate.net In eukaryotes, transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptors (PPARs) are key players in regulating the expression of genes involved in lipid metabolism in response to nutritional and hormonal signals. nih.gov
Specifically for unsaturated fatty acids, the transcription of desaturase genes is often regulated by environmental factors like temperature and nutrient availability. wiley.comfrontiersin.org For example, a decrease in temperature can lead to an upregulation of desaturase expression to maintain membrane fluidity. While no specific transcriptional regulators have been identified for this compound, it is likely that its synthesis would be under the control of the general fatty acid regulatory networks, and potentially by specific factors that respond to the presence of this or related fatty acids.
Post-Translational Regulation:
Enzymes involved in fatty acid biosynthesis can also be regulated after their synthesis. A common mechanism is allosteric regulation, where the binding of a small molecule to the enzyme modulates its activity. For example, citrate (B86180) can allosterically activate acetyl-CoA carboxylase, a key regulatory enzyme in fatty acid synthesis.
Another important post-translational modification is phosphorylation. The phosphorylation state of enzymes like acetyl-CoA carboxylase can significantly impact their activity, providing a rapid mechanism to control fatty acid production in response to cellular energy status.
Given the lack of specific research on this compound, the precise post-translational modifications governing its biosynthesis remain unknown. However, it is reasonable to assume that the core enzymes involved would be subject to the same regulatory pressures as those in the general fatty acid synthesis pathway.
Chemical Synthesis Methodologies for Z Hexadec 2 Enoic Acid and Its Analogs
Chemoenzymatic Synthesis Approaches for Stereoselective Production of (Z)-hexadec-2-enoic Acid
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts, such as enzymes. mdpi.com This approach is particularly valuable for producing stereochemically pure compounds. For α,β-unsaturated acids like this compound, enzymatic methods can offer high enantiomeric excess and good yields. researchgate.net
One prominent chemoenzymatic strategy is the kinetic resolution of a racemic mixture. Lipases are commonly employed enzymes for this purpose. researchgate.netresearchgate.net For instance, a racemic ester precursor to the target acid could be subjected to lipase-catalyzed hydrolysis or transesterification. The enzyme will selectively acylate or deacylate one enantiomer, allowing for the separation of the two enantiomers. researchgate.net Lipase B from Candida antarctica (CAL-B) and lipases from Pseudomonas cepacia have demonstrated high efficiency in resolving similar substrates. researchgate.netresearchgate.net
Another potential avenue involves ene-reductases. These enzymes can catalyze the asymmetric reduction of α,β-unsaturated compounds. nih.gov While often used to create chiral centers by reducing the double bond entirely, their application could be envisaged in processes where a precursor is selectively recognized based on its geometry. The synthesis of stereochemically pure (E)- and (Z)-enol triflates from β-keto esters serves as a crucial chemical step to generate the specific substrates needed for such enzymatic reactions. nih.gov The choice of enzyme, solvent, and acylating agent is critical for optimizing both the yield and the enantiomeric excess of the desired product. researchgate.net
Table 1: Key Enzymes in Chemoenzymatic Synthesis of Chiral Acids and Esters
| Enzyme Class | Typical Application | Example | Key Advantage |
|---|---|---|---|
| Lipases | Kinetic resolution of racemic esters/acids | Candida antarctica Lipase B (CAL-B) | High enantioselectivity and stability. researchgate.net |
| Ene-Reductases | Asymmetric reduction of C=C double bonds | Native ene-reductases from various microorganisms | High stereoselectivity for creating chiral centers. nih.gov |
| Hydratases | Regioselective hydration of double bonds | Fatty acid hydratases (FAHs) | Adds water across a double bond with high specificity. nih.gov |
Total Synthesis Strategies for this compound and Stereoisomers
Total synthesis involves the creation of a target molecule from simpler, often commercially available starting materials. The primary challenge in synthesizing hexadec-2-enoic acid is controlling the stereochemistry of the C2-C3 double bond.
Synthesis of the (Z)-isomer: A primary method for generating Z-alkenes is the Wittig reaction . This reaction involves an aldehyde (tetradecanal) and a phosphorus ylide derived from a triphenylphosphonium salt. Using specific "salt-free" conditions or carefully chosen solvents and temperatures can highly favor the formation of the Z-isomer, with Z:E ratios often exceeding 97:3. researchgate.net
Another powerful technique is the partial hydrogenation of an alkyne . Synthesis can begin with the creation of hexadec-2-ynoic acid. The subsequent stereoselective reduction of the triple bond to a cis-double bond is effectively achieved using a poisoned catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). nih.gov This method is known for its high selectivity in producing Z-alkenes.
Synthesis of the (E)-isomer (Stereoisomer): The synthesis of the thermodynamically more stable (E)-hexadec-2-enoic acid is more straightforward. The Knoevenagel-Doebner condensation is a classic and effective method. This reaction involves condensing tetradecanal (B130844) with malonic acid in the presence of a base like pyridine. mdpi.comiucr.org The reaction typically yields the (E)-isomer with high selectivity.
Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction provides excellent stereocontrol towards (E)-α,β-unsaturated esters. researchgate.net Reacting tetradecanal with a phosphonate (B1237965) carbanion, such as that generated from triethyl phosphonoacetate, leads predominantly to the ethyl ester of (E)-hexadec-2-enoic acid, which can then be hydrolyzed to the free acid. researchgate.net
Table 2: Comparison of Total Synthesis Methods for hexadec-2-enoic Acid Isomers
| Method | Target Isomer | Typical Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Wittig Reaction | (Z) | Tetradecanal, (Carboxymethyl)triphenylphosphonium bromide | Good to high Z-selectivity under specific conditions. | researchgate.net |
| Lindlar Hydrogenation | (Z) | Hexadec-2-ynoic acid, H₂ | High Z-selectivity due to poisoned catalyst. | nih.gov |
| Knoevenagel-Doebner Condensation | (E) | Tetradecanal, Malonic acid, Pyridine | Robust reaction, high E-selectivity. | mdpi.com |
| Horner-Wadsworth-Emmons | (E) | Tetradecanal, Triethyl phosphonoacetate | Excellent E-selectivity, forms an ester intermediate. | researchgate.net |
Development of Robust and Scalable Synthetic Routes for this compound
Moving from a laboratory-scale synthesis to a robust and scalable industrial process requires consideration of cost, safety, efficiency, and environmental impact. For a molecule like this compound, this involves evaluating the previously mentioned synthetic routes for their suitability in large-scale production.
The Wittig reaction, while effective for Z-selectivity, can be expensive for large-scale synthesis due to the stoichiometric use of the phosphorus ylide, which generates triphenylphosphine (B44618) oxide as a byproduct, posing a waste-disposal challenge. researchgate.net
The partial hydrogenation of an alkyne using a Lindlar catalyst is a more atom-economical and potentially scalable route. nih.gov Catalytic hydrogenations are common in industrial processes, although the cost and handling of the specialized catalyst and the need to prevent over-reduction are important considerations.
For the (E)-isomer, the Knoevenagel-Doebner condensation is a strong candidate for a scalable process due to the use of inexpensive reagents (malonic acid, pyridine) and generally robust reaction conditions. mdpi.comiucr.org
Enzymatic processes are increasingly attractive for industrial-scale synthesis because they offer green and sustainable alternatives. atamanchemicals.comvulcanchem.com For example, processes involving the desaturation of the corresponding saturated fatty acid (palmitic acid) using desaturase enzymes could be a future biotechnological route for producing specific unsaturated fatty acids. atamanchemicals.com Similarly, lipase-catalyzed esterifications are considered a greener alternative to acid-catalyzed reactions for producing esters. vulcanchem.com Developing a robust chemoenzymatic route that combines a simple chemical synthesis of a precursor with a highly selective enzymatic step represents a promising direction for scalable and sustainable production.
Table 3: Scalability Analysis of Synthetic Routes
| Synthetic Route | Target Isomer | Advantages for Scalability | Challenges for Scalability |
|---|---|---|---|
| Wittig Reaction | (Z) | High Z-selectivity is achievable. | High cost of reagents, stoichiometric byproduct (triphenylphosphine oxide). |
| Alkyne Hydrogenation | (Z) | Catalytic process, high selectivity. | Cost and handling of Lindlar catalyst, potential for over-reduction. |
| Knoevenagel-Doebner | (E) | Inexpensive reagents, robust reaction. | Not suitable for direct synthesis of the (Z)-isomer. |
| Chemoenzymatic Methods | (Z) or (E) | High selectivity, green/sustainable, mild conditions. | Enzyme cost and stability, optimization of reaction conditions (pH, temp). |
Biological Functions and Bioactivity Profiles of Z Hexadec 2 Enoic Acid
Role of (Z)-hexadec-2-enoic Acid in Inter- and Intra-species Microbial Communication
There is no direct evidence in the scientific literature detailing the role of This compound in microbial communication. However, other unsaturated fatty acids have been identified as signaling molecules in bacterial quorum sensing (QS), a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. mdpi.comyoutube.com
For instance, a shorter chain unsaturated fatty acid, cis-2-decenoic acid, is a well-characterized signaling molecule produced by Pseudomonas aeruginosa. This molecule is involved in regulating biofilm formation and dispersion. mdpi.com While structurally different, the presence of a double bond at the C-2 position in both cis-2-decenoic acid and this compound suggests a potential, though uninvestigated, role for the latter in microbial signaling.
Another related compound, (Z)-hexadec-7-enoic acid, has been identified as a marker for physiologically active autotrophic bacteria within complex microbial communities, suggesting a role in microbial ecosystems, although not explicitly in communication. nih.govebi.ac.uk
Table 1: Examples of Fatty Acids Involved in Microbial Communication
| Compound Name | Producing Organism | Biological Role |
| cis-2-Decenoic acid | Pseudomonas aeruginosa | Biofilm dispersion and formation regulation |
| (Z)-hexadec-7-enoic acid | Autotrophic bacteria | Marker of physiological activity |
This table presents data for compounds structurally or functionally related to this compound, for which no direct data is available.
Impact of this compound on Plant Defense Mechanisms and Phytomicrobiome Interactions
Specific studies on the impact of This compound on plant defense mechanisms and its interactions with the phytomicrobiome are currently absent from the scientific literature. However, other fatty acids are known to be integral to plant defense signaling. Plants utilize a variety of chemical compounds, including fatty acid derivatives, to protect themselves from pathogens and herbivores. researchgate.netunn.edu.ng
For example, hexanoic acid, a saturated C6 fatty acid, has been shown to induce resistance in tomato plants against the pathogen Pseudomonas syringae. nih.gov It primes the plant's defense response, involving the jasmonic acid and salicylic (B10762653) acid signaling pathways. nih.gov This indicates that shorter-chain fatty acids can play a significant role in plant immunity.
The broader class of oxylipins, which are oxygenated derivatives of fatty acids, are well-established signaling molecules in plant defense. acs.org These compounds are involved in responses to a wide array of biotic and abiotic stresses. While no specific role for this compound has been identified, its status as an unsaturated fatty acid makes it a potential precursor for such signaling molecules, pending further investigation.
Modulation of Fungal Growth and Virulence by this compound
There is no available research specifically investigating the effects of This compound on fungal growth and virulence. However, the antifungal properties of other fatty acids, including other C16 fatty acids, have been documented.
n-Hexadecanoic acid (palmitic acid), the saturated counterpart to hexadecenoic acid, has demonstrated broad-spectrum antifungal activity against various plant and human pathogenic fungi, including species of Aspergillus and Candida. sarpublication.comd-nb.info Volatile fractions of Convolvulus althaeoides L. roots, which contain hexadecenoic acid (isomer not specified), have shown antifungal and anti-biofilm activities against Candida species. nih.gov
Furthermore, synthetic acetylenic fatty acids, such as 2,6-hexadecadiynoic acid and 2-hexadecynoic acid, have exhibited potent antifungal activity against fluconazole-resistant Candida albicans and Cryptococcus neoformans. nih.govsigmaaldrich.com The presence of unsaturation, particularly near the carboxylic acid group, appears to be important for the antifungal activity of these related molecules.
Eicosanoids, which are metabolites of arachidonic acid, can act as virulence factors for some fungi, such as Candida albicans and Cryptococcus neoformans, by modulating host immune responses. mdpi.comconsensus.appdntb.gov.ua Fungal enzymes are key to their pathogenesis, and some are involved in lipid metabolism, highlighting the importance of fatty acids in fungal virulence. nih.govmdpi.com
Table 2: Antifungal Activity of C16 Fatty Acids and Derivatives
| Compound Name | Fungal Species | Observed Effect |
| n-Hexadecanoic acid | Aspergillus spp., Candida spp. | Inhibition of growth |
| 2,6-Hexadecadiynoic acid | Candida albicans, Cryptococcus neoformans | Potent antifungal activity |
| 2-Hexadecynoic acid | Candida albicans | Antifungal activity |
This table presents data for compounds structurally related to this compound, for which no direct data is available.
Investigating the Biological Repertoire of this compound in Mammalian Systems
Direct research on the biological activities of This compound in mammalian systems has not been reported. However, other isomers of hexadecenoic acid have been studied and are known to have biological effects.
Palmitoleic acid ((9Z)-hexadec-9-enoic acid) is an omega-7 monounsaturated fatty acid found in various animal and plant sources. nih.govatamanchemicals.com It is known to have anti-inflammatory properties and can improve insulin (B600854) sensitivity. atamanchemicals.com In contrast, (Z)-hexadec-7-enoic acid has been identified as a marker for early life stage mortality in trout. nih.govebi.ac.uk
Fatty acids and their derivatives, collectively known as octadecanoids in the case of C18 fatty acids, are involved in a multitude of biological processes in mammals, including inflammation and cellular signaling. acs.org These molecules are synthesized via enzymatic pathways involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450s (CYP). acs.org It is plausible that this compound could serve as a substrate for similar enzymatic pathways, but this has yet to be explored.
Molecular Mechanisms of Action and Cellular Pathways Influenced by Z Hexadec 2 Enoic Acid
Identification and Characterization of Specific Molecular Targets of (Z)-hexadec-2-enoic Acid
There is currently no specific information identifying the direct molecular targets of this compound. Research has not yet characterized which proteins, enzymes, or other cellular components it may bind to or modulate. Fatty acids, in general, are known to interact with a variety of proteins, including fatty acid-binding proteins and enzymes involved in lipid metabolism. However, specific data for the this compound isomer is absent.
Elucidation of Intracellular Signaling Cascades Affected by this compound
The effects of this compound on intracellular signaling pathways have not been documented. Many fatty acids are known to act as signaling molecules, influencing pathways such as those mediated by protein kinases and G-protein coupled receptors. nih.govnih.govnih.govnih.govfermentek.comrsc.org Without targeted research, it is unknown whether this compound participates in or modulates any such cascades.
Transcriptomic, Proteomic, and Metabolomic Profiling in Response to this compound Exposure
Comprehensive profiling studies, such as transcriptomics, proteomics, and metabolomics, provide a global view of the cellular response to a specific compound. nih.govnih.govfrontiersin.org Such analyses have not been published for this compound. Therefore, there is no data available on how exposure to this fatty acid may alter gene expression, protein abundance, or the metabolic profile of cells or organisms.
Receptor-Ligand Interactions and Downstream Effects of this compound
The potential for this compound to act as a ligand for specific cellular receptors is currently unknown. Fatty acids can bind to both cell-surface and nuclear receptors, initiating a cascade of downstream effects. nih.govmq.edu.au However, no studies have identified a receptor for this compound or characterized the subsequent physiological or pathological consequences of such an interaction.
Metabolism, Catabolism, and Biotransformation of Z Hexadec 2 Enoic Acid
In Vivo Metabolic Fate and Biodistribution of (Z)-hexadec-2-enoic Acid
Specific studies detailing the in vivo metabolic fate and biodistribution of orally or systemically administered this compound are not available. However, based on the behavior of other long-chain fatty acids, it can be hypothesized that upon absorption, it would be esterified to coenzyme A to form hexadecenoyl-CoA. This activated form can then enter various metabolic pathways.
The biodistribution would likely follow that of other fatty acids, with initial transport to the liver for processing. From the liver, it could be distributed to other tissues, such as adipose tissue for storage as triglycerides, or to muscle and other organs for immediate use as an energy source. The distribution and uptake would be regulated by the metabolic needs of the individual tissues. For instance, palmitoleic acid, an isomer, is found in higher concentrations in the liver and is a common constituent of the glycerides in human adipose tissue. atamanchemicals.comwikipedia.org
Table 1: Postulated In Vivo Metabolic Fate of this compound (Note: This table is based on the general metabolism of long-chain fatty acids and not on specific data for this compound.)
| Process | Description | Primary Tissues Involved |
| Absorption and Activation | Following absorption, the fatty acid is activated by conversion to its CoA ester, hexadecenoyl-CoA. | Intestinal mucosa, Liver |
| Transport | Transported in the bloodstream bound to albumin or as part of lipoproteins. | Blood, Lymphatic system |
| Cellular Uptake | Taken up by peripheral tissues via fatty acid transporters. | Muscle, Adipose tissue, Heart |
| Beta-Oxidation | Mitochondrial degradation to produce acetyl-CoA, NADH, and FADH2 for energy production. | Liver, Muscle, Heart |
| Triglyceride Synthesis | Esterified to glycerol (B35011) for storage. | Adipose tissue, Liver |
| Incorporation into Membranes | Incorporated into phospholipids (B1166683) and other complex lipids for cellular membrane structure. | All tissues |
Enzymatic Biotransformation and Degradation Pathways of this compound
The primary enzymatic degradation pathway for fatty acids is mitochondrial beta-oxidation. For unsaturated fatty acids like this compound, this process requires additional enzymes to handle the double bond.
The degradation would likely proceed as follows:
Activation: Conversion to hexadecenoyl-CoA by acyl-CoA synthetase.
Transport into Mitochondria: Transport across the mitochondrial membrane via the carnitine shuttle.
Beta-Oxidation Cycles: A series of reactions catalyzed by acyl-CoA dehydrogenase, enoyl-CoA hydratase, hydroxyacyl-CoA dehydrogenase, and thiolase.
Handling of the Double Bond: The cis-double bond at the 2-position would likely be acted upon by an isomerase to convert it to the trans-intermediate required by enoyl-CoA hydratase. Specifically, an enoyl-CoA isomerase would likely convert the (Z)-2-enoyl-CoA to the (E)-2-enoyl-CoA, which is a standard intermediate in beta-oxidation.
The end product of beta-oxidation is acetyl-CoA, which then enters the citric acid cycle for complete oxidation to carbon dioxide and water, generating ATP.
Table 2: Key Enzymes in the Postulated Degradation of this compound (Note: This table is based on general fatty acid beta-oxidation pathways.)
| Enzyme | Function | Cellular Location |
| Acyl-CoA Synthetase | Activates the fatty acid by attaching it to Coenzyme A. | Outer mitochondrial membrane |
| Carnitine Palmitoyltransferase I & II | Transport the activated fatty acid into the mitochondrial matrix. | Mitochondrial membranes |
| Acyl-CoA Dehydrogenase | Catalyzes the initial dehydrogenation step in beta-oxidation. | Mitochondrial matrix |
| Enoyl-CoA Isomerase | Isomerizes the cis-double bond to a trans-double bond, allowing beta-oxidation to proceed. | Mitochondrial matrix |
| Enoyl-CoA Hydratase | Adds a water molecule across the double bond. | Mitochondrial matrix |
| Hydroxyacyl-CoA Dehydrogenase | Dehydrogenates the hydroxyacyl-CoA intermediate. | Mitochondrial matrix |
| Thiolase | Cleaves the ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. | Mitochondrial matrix |
Microbial Catabolism and Utilization of this compound
Information regarding the specific microbial catabolism of this compound is not documented. However, many microorganisms are capable of utilizing fatty acids as a carbon and energy source. Bacteria and yeast possess the enzymatic machinery for beta-oxidation, often with pathways analogous to those in eukaryotes.
Microorganisms in various environments, such as soil and aquatic sediments, are known to degrade a wide range of fatty acids. The degradation process would involve the uptake of the fatty acid, its activation to the CoA derivative, and subsequent catabolism through the beta-oxidation pathway. The resulting acetyl-CoA can then be used for both energy production through the citric acid cycle and as a precursor for biosynthesis. Some bacteria may also possess alternative pathways for fatty acid degradation. For example, certain bacteria can degrade fatty acids through alpha-oxidation or omega-oxidation, although beta-oxidation is the most common route.
Structure Activity Relationship Sar Studies of Z Hexadec 2 Enoic Acid and Its Derivatives
Influence of Stereochemistry and Unsaturation on the Bioactivity of (Z)-hexadec-2-enoic Acid Analogs
While direct comparative studies on the bioactivity of the (Z) and (E) isomers of hexadec-2-enoic acid are limited, research on analogous α,β-unsaturated fatty acids suggests that stereochemistry plays a crucial role. The spatial arrangement of the alkyl chain relative to the carboxylic acid group, dictated by the double bond's configuration, can affect binding affinity to enzymes and receptors. For instance, the (Z)-isomer may fit more snugly into a specific binding pocket, leading to enhanced activity, or conversely, it could cause steric hindrance that reduces its efficacy.
The presence and position of the double bond are also vital. Studies on C16 alkynoic fatty acids have demonstrated that a triple bond at the C-2 position is pivotal for antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov This suggests that the electronic properties and rigidity conferred by the unsaturation at this specific position are key to its mechanism of action. Moving the unsaturation further from the carboxyl group leads to a decrease in bactericidal activity. nih.govnih.gov Although this research focuses on a triple bond, it provides strong evidence for the importance of the α,β-unsaturation in the bioactivity of analogous alkenoic acids like this compound.
Furthermore, the saturated counterpart, hexadecanoic acid (palmitic acid), exhibits a different spectrum of biological activities. While it has shown some antimicrobial properties, the introduction of the double bond at the C-2 position is expected to modulate this activity, potentially by altering cell membrane interactions or serving as a Michael acceptor for biological nucleophiles. sarpublication.com
Impact of Fatty Acid Chain Length and Functional Group Modifications on this compound Activity
The length of the fatty acid chain is a well-established factor influencing the biological properties of lipids. In the context of 2-alkenoic acids, fungitoxicity has been shown to be dependent on chain length. nih.gov Generally, an optimal chain length exists for maximal activity, with shorter or longer chains exhibiting reduced efficacy. This is often attributed to the hydrophobic interactions with cellular membranes; the chain must be long enough to effectively partition into the lipid bilayer but not so long that it becomes insoluble or sterically hindered.
For antimicrobial activity, the chain length of fatty acids is a critical parameter. Studies on various fatty acids have shown that those with chain lengths between C10 and C18 often exhibit the most potent antibacterial and antifungal effects. Altering the 16-carbon chain of this compound would likely impact its antimicrobial potency, with variations expected in its minimum inhibitory concentrations (MICs) against different microbial species.
Modification of the carboxylic acid functional group can also profoundly alter bioactivity. Esterification or amidation of the carboxyl group, for instance, would change the molecule's polarity, solubility, and its ability to participate in hydrogen bonding. Such modifications can influence the compound's pharmacokinetic properties, such as its absorption and distribution, as well as its interaction with target molecules. For example, converting the carboxylic acid to a methyl ester could enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and enhanced activity.
Design and Synthesis of Novel this compound Derivatives with Enhanced or Modified Bioactivities
The design and synthesis of novel derivatives of this compound are driven by the desire to improve its potency, selectivity, and pharmacokinetic profile. Based on SAR principles, several strategies can be envisioned for creating analogs with enhanced or modified bioactivities.
One approach involves the introduction of additional functional groups along the alkyl chain. For example, the incorporation of hydroxyl or keto groups could introduce new points of interaction with biological targets, potentially leading to increased binding affinity and specificity. The position of these functional groups would be critical, as demonstrated by the structure-activity relationships of other fatty acids where such modifications have led to significant changes in biological effects.
Another strategy focuses on modifying the α,β-unsaturated system. The introduction of substituents at the α- or β-positions of the double bond could modulate the electrophilicity of the β-carbon, influencing its reactivity as a Michael acceptor. This could be a key mechanism for the covalent modification of target proteins, and fine-tuning this reactivity could lead to more potent and selective inhibitors of specific enzymes.
The synthesis of such derivatives can be achieved through various organic chemistry methodologies. For instance, Wittig-type reactions or aldol (B89426) condensations could be employed to construct the α,β-unsaturated acid framework with specific stereochemistry. Subsequent modifications of the alkyl chain or the carboxylic acid group can then be performed to generate a library of analogs for biological screening. While specific examples of the large-scale design and synthesis of this compound derivatives are not extensively reported in the literature, the synthetic routes established for other α,β-unsaturated fatty acids provide a clear roadmap for the creation of such novel compounds. researchgate.net
The exploration of these synthetic derivatives, guided by a thorough understanding of the structure-activity relationships of the parent compound, holds significant promise for the development of new therapeutic agents based on the this compound scaffold. Further research in this area is warranted to fully unlock the potential of this and related fatty acids.
Advanced Analytical Methodologies for the Characterization and Quantification of Z Hexadec 2 Enoic Acid
High-Resolution Chromatographic Techniques for Separation and Purity Assessment of (Z)-hexadec-2-enoic Acid
High-resolution chromatographic techniques are fundamental for isolating this compound from complex mixtures and assessing its purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods utilized for the separation of fatty acids.
Gas Chromatography (GC): GC is a cornerstone technique for fatty acid analysis, offering high resolution and sensitivity. impact-solutions.co.uk Due to the low volatility of free fatty acids, they are typically derivatized into more volatile esters, most commonly fatty acid methyl esters (FAMEs), prior to analysis. impact-solutions.co.uk The separation of FAMEs is usually performed on capillary columns with polar stationary phases (e.g., biscyanopropyl polysiloxane or polyethylene (B3416737) glycol). These columns allow for the separation of fatty acids based on chain length, degree of unsaturation, and the position and geometry of double bonds. For instance, the separation of various hexadecenoic acid isomers, including positional and geometric isomers, can be achieved with high efficiency. acs.org The assessment of purity is accomplished by examining the resulting chromatogram for the presence of extraneous peaks.
Interactive Data Table: Typical GC Conditions for FAME Analysis
| Parameter | Value |
| Column | HP-88 (100 m x 0.25 mm, 0.20 µm) or similar polar capillary column |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260 °C |
| Oven Program | Initial temp 140°C, ramp at 4°C/min to 240°C, hold for 10 min |
| Derivatization | Transesterification to Fatty Acid Methyl Esters (FAMEs) |
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is another powerful technique for the separation of fatty acids. nih.gov This method separates molecules based on their hydrophobicity. Long-chain fatty acids like this compound are well-retained on C18 or C8 columns. The mobile phase typically consists of a mixture of acetonitrile, methanol, and water, often with an acid modifier like formic acid to ensure the carboxylic acid remains protonated. nih.gov HPLC can be particularly useful for analyzing fatty acids without derivatization and for preparative-scale purification.
Mass Spectrometry-Based Approaches for Structural Elucidation and Quantitative Analysis of this compound in Complex Matrices
Mass spectrometry (MS) is an indispensable tool for both the structural confirmation and quantification of this compound, especially when coupled with a chromatographic separation technique (GC-MS or LC-MS).
Structural Elucidation: In GC-MS, electron ionization (EI) is commonly used, which generates a reproducible fragmentation pattern that serves as a molecular fingerprint. lipidmaps.org The mass spectrum of the FAME derivative of this compound will show a molecular ion peak (M⁺) and characteristic fragment ions that can help confirm the chain length and degree of unsaturation. However, EI does not typically allow for the unambiguous determination of the double bond position. For this, chemical ionization techniques or derivatization methods, such as forming dimethyl disulfide (DMDS) adducts, are employed. bohrium.com These adducts produce specific fragment ions upon cleavage at the site of the original double bond, thus pinpointing its location at the C2 position.
Liquid chromatography coupled with electrospray ionization (ESI) mass spectrometry (LC-MS) is also widely used. ESI is a soft ionization technique that typically yields the deprotonated molecule [M-H]⁻ in negative ion mode, providing accurate molecular weight information. nih.gov Tandem mass spectrometry (MS/MS) can be used to generate fragment ions for structural confirmation.
Quantitative Analysis: For quantification in complex biological matrices such as plasma or tissue extracts, both GC-MS and LC-MS are highly effective, offering excellent sensitivity and specificity. nih.govunitn.it Quantitative analysis is often performed using the stable isotope dilution method, where a known amount of an isotopically labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) is added to the sample. nih.gov The ratio of the signal from the endogenous analyte to the internal standard allows for highly accurate and precise quantification, correcting for sample loss during preparation and matrix effects during analysis. lipidmaps.orgnih.gov
Interactive Data Table: MS Parameters for Fatty Acid Analysis
| Technique | Ionization Mode | Typical Ions Monitored (for C16:1) | Key Application |
| GC-MS (FAME) | Electron Ionization (EI) | Molecular Ion (m/z 268), characteristic fragments | Identification, Purity |
| GC-MS (PFB ester) | Negative Chemical Ionization (NCI) | [M-PFB]⁻ (m/z 253) | High-sensitivity quantification |
| LC-MS/MS | Electrospray Ionization (ESI), Negative | Precursor [M-H]⁻ (m/z 253.2) → Product ions | Quantification in biological samples |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it ideal for the unambiguous structural and conformational analysis of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms. For this compound, key signals would include:
Olefinic Protons: The protons on the C2 and C3 double bond (H-2 and H-3) would appear as distinct multiplets in the vinyl region (typically δ 5.5-6.5 ppm). The coupling constant (J-coupling) between these two protons is characteristic of the double bond geometry. For a cis or (Z) configuration, the ³JH2,H3 coupling constant is expected to be in the range of 10-12 Hz.
Allylic Protons: The methylene (B1212753) protons at the C4 position, adjacent to the double bond, would resonate at a characteristic downfield-shifted position (around δ 2.2-2.4 ppm) compared to other methylene groups.
Carboxylic Acid Proton: The acidic proton of the -COOH group would appear as a broad singlet at a significantly downfield chemical shift (δ 10-12 ppm), which can vary with solvent and concentration.
Aliphatic Chain Protons: The remaining methylene protons of the long alkyl chain would appear as a complex multiplet around δ 1.2-1.6 ppm, with the terminal methyl group appearing as a triplet around δ 0.9 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. nih.gov Key expected signals for this compound would be:
Carbonyl Carbon: The C1 carbon of the carboxylic acid would be the most downfield signal (δ ~170-180 ppm).
Olefinic Carbons: The C2 and C3 carbons of the double bond would resonate in the olefinic region (δ ~120-150 ppm).
Aliphatic Chain Carbons: The carbons of the long alkyl chain would appear in the upfield region (δ ~14-35 ppm).
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the complete structure and isomer assignment.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | 10-12 | broad singlet | - |
| H-2 | ~5.8 | doublet of triplets | ³JH2,H3 ≈ 11, ³JH2,H4 ≈ 1.5 |
| H-3 | ~6.4 | doublet of triplets | ³JH2,H3 ≈ 11, ³JH3,H4 ≈ 7.5 |
| H-4 | ~2.3 | multiplet | - |
| -(CH₂)ₙ- | 1.2-1.6 | multiplet | - |
| -CH₃ | ~0.9 | triplet | ~7 |
Hyphenated Techniques and Advanced Spectroscopic Methods for this compound Research
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are central to modern analytical chemistry and are extensively used in fatty acid research.
GC-MS and LC-MS/MS: As discussed previously, the online combination of gas or liquid chromatography with mass spectrometry is the most powerful and widely used hyphenated approach for the analysis of this compound. nih.govresolvemass.ca These techniques combine the high-resolution separation power of chromatography with the high sensitivity and structural information provided by mass spectrometry. resolvemass.ca LC-MS/MS, in particular, is the method of choice for targeted lipidomics, enabling the precise quantification of dozens to hundreds of lipids, including specific fatty acid isomers, in a single run from complex biological samples. unitn.it
Other Advanced Methods: While less common for routine analysis, other hyphenated and advanced techniques can provide valuable information.
LC-NMR: The coupling of HPLC with NMR spectroscopy allows for the direct acquisition of NMR data on separated components of a mixture. This can be invaluable for the structural elucidation of unknown fatty acids or metabolites in complex natural extracts.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (~3000 cm⁻¹, broad), the C=O stretch of the carbonyl group (~1710 cm⁻¹), and the C=C stretch of the cis-double bond (~1650 cm⁻¹). The C-H out-of-plane bending vibration for a cis-disubstituted alkene (~700 cm⁻¹) can also help confirm the geometry.
These advanced analytical methodologies, often used in combination, provide a comprehensive toolkit for the rigorous separation, identification, and quantification of this compound, facilitating detailed research into its chemical and biological significance.
Research Applications and Translational Potential of Z Hexadec 2 Enoic Acid
(Z)-hexadec-2-enoic Acid as a Chemical Probe for Elucidating Biological Processes
A chemical probe is a small molecule used to study biological systems. Ideally, a chemical probe is highly selective for its target, allowing researchers to infer the target's function by observing the probe's effects. Fatty acids and their derivatives can sometimes serve as chemical probes to investigate metabolic pathways and signaling cascades.
Currently, there is no specific information available in the scientific literature detailing the use of this compound as a chemical probe. Research into the biological roles of various fatty acid isomers is an active area, but studies specifically employing this compound to elucidate biological processes have not been published. The unique structural properties of this compound, particularly the position and configuration of its double bond, could theoretically confer specific interactions with enzymes or receptors, but this remains speculative without experimental evidence.
Preclinical Investigations and Model Systems for Studying the Effects of this compound
Preclinical investigations involve in vitro (cell-based) and in vivo (animal) studies to determine the biological effects of a compound before it is tested in humans. These studies are fundamental to understanding the potential therapeutic or adverse effects of a substance.
A thorough search of scientific literature reveals a lack of preclinical investigations specifically focused on this compound. While various other hexadecenoic acid isomers have been studied in different model systems to understand their roles in health and disease, the same cannot be said for the (Z)-2- isomer. The table below summarizes the types of preclinical models that could be used to study fatty acids, though it must be emphasized that no data for this compound within these models is currently available.
Table 1: Potential Preclinical Models for Fatty Acid Research
| Model Type | Description | Potential Research Questions for a Fatty Acid |
|---|---|---|
| In Vitro | ||
| Cell Lines (e.g., adipocytes, hepatocytes, cancer cells) | Studies conducted on isolated cells grown in a laboratory setting. | Effects on cell proliferation, differentiation, apoptosis, lipid metabolism, and inflammatory responses. |
| Primary Cell Cultures | Cells isolated directly from tissues, which more closely mimic the in vivo environment. | Similar to cell lines but with potentially greater physiological relevance. |
| In Vivo | ||
| Rodent Models (e.g., mice, rats) | Studies conducted on living animals to observe systemic effects. | Impact on metabolic parameters (e.g., glucose tolerance, lipid profiles), inflammation, and organ function. |
Note: This table is illustrative of general methodologies in fatty acid research and does not represent completed studies on this compound.
Integration of this compound Research with Omics Technologies and Systems Biology
Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, allow for the comprehensive analysis of biological molecules in a system. Systems biology integrates this data to understand the complex interactions within a biological system. The application of omics to study the effects of a specific fatty acid could reveal its mechanism of action on a global scale.
There is no published research that integrates the study of this compound with omics technologies or a systems biology approach. Such studies would be necessary to understand how this specific isomer might influence gene expression, protein levels, or metabolic profiles in a cell or organism. For instance, metabolomics could identify changes in related lipid species following administration of this compound, while transcriptomics could reveal changes in the expression of genes involved in fatty acid metabolism or signaling.
Biotechnological Production and Potential Industrial Applications of this compound and its Biosynthetic Pathways
The biotechnological production of specific fatty acids often involves the use of microorganisms, such as bacteria or yeast, that have been genetically engineered to produce the desired compound in high yields. The biosynthetic pathways of many common fatty acids are well-understood. For instance, the synthesis of various hexadecenoic acid isomers can occur via different desaturase and elongase enzymes acting on palmitic acid. researchgate.netmdpi.com
However, the specific biosynthetic pathway for this compound is not well-documented. Consequently, there are no established biotechnological methods for its production.
The industrial applications of fatty acids are diverse, ranging from food additives and cosmetics to lubricants and precursors for chemical synthesis. tradeindia.competercremerna.com The specific properties of an unsaturated fatty acid, determined by its chain length and the position and geometry of its double bond(s), dictate its suitability for various applications. Without available data on the physical and chemical properties of this compound, its potential industrial applications remain unknown.
Future Directions and Emerging Research Avenues for this compound in Interdisciplinary Fields
Given the significant lack of information, the future research directions for this compound are broad and foundational. The primary and most crucial step would be the basic characterization of this compound.
Table 2: Proposed Future Research for this compound
| Research Area | Key Questions to Address | Potential Interdisciplinary Impact |
|---|---|---|
| Chemical Synthesis and Purification | Can this compound be efficiently synthesized and purified to enable further study? | Chemistry: Development of stereospecific synthesis methods. |
| Biochemical and Biophysical Characterization | What are its physical properties (e.g., melting point, solubility)? Does it occur naturally in any organisms? | Biochemistry: Understanding its role in biological systems, if any. |
| In Vitro Biological Screening | Does it exhibit any activity in various cell-based assays (e.g., anti-inflammatory, anti-proliferative)? | Pharmacology & Cell Biology: Identification of potential therapeutic relevance. |
| Metabolic Studies | Is it metabolized by mammalian cells? If so, what are the products and pathways involved? | Metabolomics & Nutrition: Understanding its fate and potential nutritional significance. |
Q & A
Q. How can (Z)-hexadec-2-enoic acid be reliably identified and characterized in biological samples?
Methodological Answer:
- Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to confirm structural isomerism (Z-configuration) and purity .
- For quantification, employ high-performance liquid chromatography (HPLC) with UV detection at 210 nm, calibrated against a certified reference standard .
- Include controls for lipid oxidation during extraction (e.g., nitrogen atmosphere, antioxidants like BHT) to avoid artifactual degradation .
Q. What are the primary synthetic routes for this compound, and how can stereochemical purity be ensured?
Methodological Answer:
- Synthesize via Wittig olefination using hexadecanal and a stabilized ylide to favor Z-isomer formation .
- Validate stereochemistry using polarimetry or NOESY NMR to confirm spatial arrangement of substituents .
- Purity assessment should include melting point analysis (expected range: 42–45°C) and thin-layer chromatography (TLC) with iodine staining .
Advanced Research Questions
Q. How does this compound interact with lipid membranes, and what experimental models best capture its biophysical effects?
Methodological Answer:
- Use Langmuir monolayer assays to measure changes in membrane pressure-area isotherms, comparing saturated vs. unsaturated fatty acids .
- For dynamic studies, employ molecular dynamics simulations with force fields like CHARMM36 to model Z-configuration effects on membrane fluidity .
- Validate in cellular systems using fluorescence anisotropy with diphenylhexatriene (DPH) probes in erythrocyte ghost membranes .
Q. What contradictory findings exist regarding the metabolic roles of this compound, and how can these be resolved?
Methodological Answer:
- Review discrepancies in dose-response relationships (e.g., pro-inflammatory vs. anti-inflammatory effects) by replicating studies with standardized cell lines (e.g., RAW 264.7 macrophages) and controlled fatty acid:albumin ratios .
- Apply meta-regression analysis to identify confounding variables (e.g., dietary context, species-specific enzyme expression) in existing literature .
- Use isotopic tracing (e.g., ¹³C-labeled this compound) to track incorporation into lipid mediators like prostaglandins .
Q. How can researchers design robust in vivo studies to investigate the endogenous production of this compound?
Methodological Answer:
- Utilize knockout models for Δ2-desaturase enzymes (e.g., FADS2) to assess biosynthetic pathways .
- Pair lipidomics profiling (LC-MS/MS) with stable isotope dilution to quantify trace levels in tissues .
- Address inter-individual variability by stratifying subjects based on microbiome composition (e.g., Bifidobacterium spp. influencing fatty acid metabolism) .
Data Contradiction and Validation
Q. Why do studies report conflicting bioactivity for this compound, and what validation strategies are critical?
Methodological Answer:
- Audit experimental conditions : pH, temperature, and solvent (e.g., DMSO vs. ethanol) can alter lipid aggregation states .
- Perform sensitivity analyses to test if small variations in purity (e.g., <95% by GC-MS) significantly impact outcomes .
- Cross-validate findings using orthogonal assays (e.g., cell viability + lipid peroxidation assays) to rule out methodological artifacts .
Tables for Key Methodological Reference
Guidance for Rigorous Research Design
- Hypothesis formulation : Apply PICO framework (Population, Intervention, Comparison, Outcome) to define mechanistic questions (e.g., "Does this compound reduce IL-6 secretion in adipocytes compared to palmitic acid?") .
- Bias mitigation : Use blinded sample preparation and randomized assay plate layouts to minimize observer bias .
- Data reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for lipidomics datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
